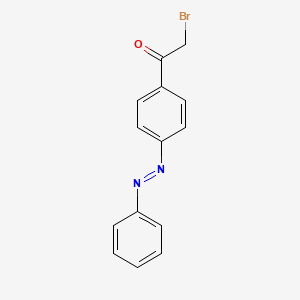

4-Phenylazophenacyl Bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(4-phenyldiazenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c15-10-14(18)11-6-8-13(9-7-11)17-16-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTGCMLCYPYCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069595 | |

| Record name | Ethanone, 2-bromo-1-[4-(phenylazo)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62625-24-5 | |

| Record name | 2-Bromo-1-[4-(2-phenyldiazenyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62625-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-bromo-1-(4-(2-phenyldiazenyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-bromo-1-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-bromo-1-[4-(phenylazo)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenylazophenacyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 4-Phenylazophenacyl Bromide

An In-Depth Technical Guide to 4-Phenylazophenacyl Bromide

Abstract

This technical guide provides a comprehensive overview of this compound (PAPB), a versatile bifunctional reagent widely utilized by researchers in analytical chemistry and synthetic organic chemistry. Also known as 2-Bromo-4'-phenylazoacetophenone, PAPB serves as a potent derivatizing agent, primarily for enhancing the detection of carboxylic acids in High-Performance Liquid Chromatography (HPLC). Its unique structure, incorporating a reactive α-bromo ketone and a strongly absorbing phenylazo chromophore, makes it an invaluable tool for the sensitive quantification of otherwise difficult-to-detect analytes. This document details the chemical properties, synthesis, mechanism of action, and core applications of PAPB, with a focus on field-proven experimental protocols and safety considerations.

Introduction: The Strategic Value of a Chromophoric Alkylating Agent

In the landscape of analytical and synthetic chemistry, phenacyl bromides are a well-established class of reagents used for the alkylation of various nucleophiles.[1][2] this compound distinguishes itself by integrating a phenylazo group into the phenacyl scaffold. This modification introduces a strong chromophore, which is the cornerstone of its primary application: the derivatization of molecules that lack inherent ultraviolet (UV) or fluorescent properties.[3]

Carboxylic acids, particularly fatty acids and perfluorinated carboxylic acids (PFCAs), are notoriously difficult to detect directly using UV-Vis detectors in HPLC systems because they do not absorb light in the typical analytical range (>220 nm).[4][5] PAPB addresses this challenge by covalently attaching its chromophoric moiety to the carboxyl group, creating a stable ester derivative with high molar absorptivity. This allows for sensitive detection and quantification at low concentrations.[5][6] Beyond its role in analytical chemistry, the reactive nature of PAPB also makes it a useful building block in the synthesis of various heterocyclic compounds.[7]

Chemical and Physical Properties

This compound is typically a crystalline solid, with its color ranging from white to yellow-orange.[8][9] Its bifunctional nature—an electrophilic alkylating site (the carbon bearing the bromine) and a UV-active reporter group—is central to its utility.

Chemical Structure

Caption: Chemical structure of this compound.

Tabulated Properties

| Property | Value | Source(s) |

| CAS Number | 62625-24-5 | [8][10][11] |

| Molecular Formula | C₁₄H₁₁BrN₂O | [10] |

| Molecular Weight | 303.15 g/mol | [10] |

| Appearance | White to Yellow to Orange powder/crystal | [8][9] |

| Melting Point | 103.0 - 105.0 °C | [8][9] |

| Purity | >98.0% | [8][9] |

| Synonyms | 2-Bromo-4'-phenylazoacetophenone, 2-bromo-1-(4-phenyldiazenylphenyl)ethanone | [8][10] |

| Boiling Point | 427 °C at 760 mmHg (Predicted) | [10] |

| Density | 1.37 g/cm³ (Predicted) | [10] |

| Monoisotopic Mass | 302.0055 Da | [12] |

Synthesis and Reaction Mechanism

While commercially available, understanding the synthesis of phenacyl bromides provides valuable context for their reactivity. The general synthesis involves the α-bromination of a substituted acetophenone.

General Synthetic Workflow

The synthesis of a phenacyl bromide typically involves the direct bromination of the corresponding acetophenone, often in a solvent like glacial acetic acid or ether, sometimes with a catalyst.[13][14]

Caption: Generalized workflow for the synthesis of phenacyl bromides.

Mechanism of Derivatization: Nucleophilic Substitution

The core function of PAPB as a derivatizing agent relies on a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The process is initiated by converting the weakly nucleophilic carboxylic acid into its highly nucleophilic carboxylate salt. This anion then attacks the electrophilic α-carbon of PAPB, displacing the bromide leaving group to form a stable phenacyl ester.

Caption: Sₙ2 reaction mechanism for carboxylic acid derivatization.

Core Application: HPLC Analysis of Carboxylic Acids

The derivatization of carboxylic acids with PAPB is a robust, pre-column technique designed to overcome the limitations of UV detection for non-chromophoric analytes. The resulting phenacyl ester derivatives exhibit strong UV absorbance (typically around 260 nm), enabling highly sensitive detection.[5]

Rationale for Derivatization

-

Introduction of a Chromophore: The primary goal is to attach a UV-active tag (the phenylazo-phenacyl group) to the analyte.

-

Enhanced Sensitivity: The high molar absorptivity of the derivative allows for detection at nanomole or even lower concentrations, a significant improvement over direct detection methods.[6]

-

Improved Chromatography: The derivatization process can improve the chromatographic behavior of small, polar carboxylic acids on reverse-phase columns.

Experimental Protocol: Derivatization of Fatty Acids

This protocol is a synthesized methodology based on established procedures for derivatizing carboxylic acids with phenacyl bromide reagents.[6][15]

Materials:

-

Carboxylic acid sample (e.g., fatty acid mixture)

-

This compound (PAPB) solution (e.g., 5 mg/mL in acetonitrile)

-

Base: N,N-diisopropylethylamine (DIPEA) or anhydrous potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in methanol.

-

Solvent: Anhydrous acetonitrile (HPLC grade)

-

Reaction Vials (e.g., 2 mL glass vials with PTFE-lined caps)

-

Heating block or water bath

-

Nitrogen gas supply for evaporation

Step-by-Step Methodology:

-

Sample Preparation & Neutralization:

-

Accurately weigh and dissolve approximately 1-10 mg of the carboxylic acid sample in a suitable solvent like methanol or acetonitrile in a reaction vial.

-

Causality: The acid must be converted to its conjugate base (carboxylate) to act as an effective nucleophile. Neutralize the sample by adding a base. If using KOH in methanol, add dropwise until a phenolphthalein endpoint is reached.[6] Alternatively, use a molar excess (e.g., 3-5 times) of a non-nucleophilic organic base like DIPEA or an inorganic base like KHCO₃.[6][16]

-

If methanol was used, gently evaporate the solvent to dryness under a stream of nitrogen. This step is critical to prevent side reactions with the solvent.

-

-

Derivatization Reaction:

-

To the dried carboxylate salt, add a molar excess of the PAPB reagent solution in anhydrous acetonitrile. A 10-fold excess of the alkylating agent is often optimal.[16]

-

Add the base catalyst if not already present (e.g., 5 equivalents of DIPEA).[16]

-

Seal the vial tightly.

-

Causality: Heat is applied to accelerate the Sₙ2 reaction. Incubate the vial at a controlled temperature, typically between 60-80°C, for 15-30 minutes.[6] Reaction times can be as short as 1-5 minutes at room temperature for highly reactive reagents.[16]

-

-

Post-Reaction Workup:

-

Cool the reaction vial to room temperature.

-

The sample is now ready for direct injection into the HPLC system. If necessary, it can be diluted with the mobile phase to an appropriate concentration.

-

-

HPLC Analysis:

Analytical Workflow Visualization

Caption: Workflow for derivatization and HPLC analysis.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions. It is classified as causing severe skin burns and eye damage.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[17]

-

Handling: Avoid breathing dust or mists.[8] Wash hands and skin thoroughly after handling.[8] Prevent contact with skin and eyes.

-

First Aid:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[8]

-

Skin Contact: Take off contaminated clothing immediately. Wash skin with soap and plenty of water. Consult a physician.[17]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[8][17]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[8][17]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations.[8]

Spectroscopic Data

While detailed spectra should be obtained from the supplier's Certificate of Analysis, the expected spectroscopic features can be predicted based on the structure.[18][19]

-

¹H NMR: Expect aromatic proton signals in the 7-8.5 ppm range. The methylene protons (–CH₂–Br) adjacent to the carbonyl group will appear as a characteristic singlet, typically shifted downfield (around 4.5-5.0 ppm) due to the electron-withdrawing effects of the adjacent carbonyl and bromine.

-

IR Spectroscopy: Key signals will include a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and N=N azo stretching, which can be weak, around 1400-1450 cm⁻¹.

-

UV-Vis Spectroscopy: The extended conjugation provided by the phenylazo group results in strong absorbance in the UV-A or near-visible region, which is the basis for its use as a chromophoric tag.

Conclusion

This compound is a highly effective and indispensable reagent for researchers and analytical scientists. Its principal strength lies in its ability to function as a chromophoric tag, enabling the sensitive and reliable quantification of carboxylic acids and other nucleophiles via HPLC with UV detection. The straightforward and robust derivatization chemistry, coupled with its commercial availability, ensures its continued role in drug development, environmental analysis, and biochemical research. Proper understanding of its reactivity, handling requirements, and analytical application is key to leveraging its full potential safely and effectively.

References

-

Infochems. (n.d.). This compound. Retrieved from [Link]

-

Dakota Pharm. (n.d.). The Role of 4-Chlorophenacyl Bromide in Pharmaceutical Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromophenacyl bromide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Azidophenacyl bromide. PubChem Compound Database. Retrieved from [Link]

- Knapp, D. R., & Krueger, S. (1975). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Analytical Letters, 8(9), 603-610.

- Cowper, R. M., & Davidson, L. H. (1943). Phenacyl bromide. Organic Syntheses, Coll. Vol. 2, p.480.

-

PubChemLite. (n.d.). This compound (C14H11BrN2O). Retrieved from [Link]

- Jangid, D. K., et al. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.

- ResearchGate. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions.

- Haliński, Ł. P., et al. (2015). Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography.

- Jin, B., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids.

- Kumar, A., et al. (2023). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(5), 2399-2430.

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]

- Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251-4254.

- University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.

- Czauderna, M., & Kowalczyk, J. (2003). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography.

- Patsnap Synapse. (2024).

- IOP Conference Series: Materials Science and Engineering. (2016). Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride)

- Orellana, S., et al. (2010). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 437-443.

-

Pediatric Oncall. (n.d.). Ipratropium-bromide. Retrieved from [Link]

- Patsnap Synapse. (2024).

- Patsnap Synapse. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 62625-24-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | 62625-24-5 | TCI EUROPE N.V. [tcichemicals.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. parchem.com [parchem.com]

- 12. PubChemLite - this compound (C14H11BrN2O) [pubchemlite.lcsb.uni.lu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Phenylazophenacyl Bromide chemical structure and properties

An In-depth Technical Guide to 4-Phenylazophenacyl Bromide

Abstract

This compound, also known as 2-Bromo-1-(4-(phenyldiazenyl)phenyl)ethan-1-one, is a key reagent in analytical chemistry and organic synthesis. Its utility is primarily derived from the presence of a reactive α-bromo ketone functional group and a strong chromophoric azobenzene moiety. This combination makes it an exceptional derivatizing agent for enhancing the detection of otherwise non-UV-absorbing molecules, such as fatty acids and prostaglandins, in High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and core applications, with a focus on the underlying chemical principles and validated experimental protocols for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid that is notable for its distinct structure, which integrates a phenacyl bromide framework with a phenylazo group. This structure is fundamental to its function as a chromophoric labeling agent.

Synonyms: 2-Bromo-4'-phenylazoacetophenone, 4-(Bromoacetyl)azobenzene, p-Phenylazophenacyl Bromide.[1] CAS Number: 62625-24-5[1][2] Molecular Formula: C₁₄H₁₁BrN₂O[1]

The key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 319.16 g/mol | [1] |

| Appearance | White to yellow to orange powder/crystals | |

| Melting Point | 103.0 to 105.0 °C | [1] |

| Boiling Point | 427 °C at 760 mmHg (Predicted) | [1] |

| Purity | >98.0% | |

| Solubility | Soluble in organic solvents like acetonitrile and methanol. | [3][4] |

Synthesis and Purification

The synthesis of phenacyl bromides is typically achieved through the bromination of the corresponding acetophenone. A general and reliable method involves the reaction of 4-phenylazoacetophenone with bromine in a suitable solvent like glacial acetic acid or ether, often with a catalyst.[5][6]

Expert Insight: Causality in Synthesis

The choice of an α-bromination reaction is critical. The electron-withdrawing carbonyl group activates the adjacent α-carbon, making the protons acidic and susceptible to substitution by an electrophile like bromine. The use of glacial acetic acid as a solvent is advantageous as it can protonate the carbonyl oxygen, further enhancing the enol content and facilitating the reaction.[6] Immediate removal of byproducts like hydrogen bromide after the reaction is crucial to prevent side reactions and degradation of the desired product.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 4-phenylazoacetophenone in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add an equimolar amount of bromine dissolved in glacial acetic acid from the dropping funnel with continuous stirring. Maintain the temperature below 20°C to control the reaction rate and minimize side-product formation.[6]

-

Reaction Monitoring & Workup: The reaction progress can be monitored by the disappearance of the bromine color. Once the addition is complete, the product, this compound, will begin to precipitate.

-

Isolation: Filter the crude product using suction filtration and wash it with cold 50% ethanol to remove unreacted starting materials and impurities.[6]

-

Purification (Self-Validation): Recrystallize the crude solid from absolute ethanol. The purity of the final product should be confirmed by measuring its melting point (103-105 °C) and through spectroscopic analysis (NMR, IR). A sharp melting point indicates high purity.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Core Application: HPLC Derivatization of Carboxylic Acids

The primary application of this compound is as a pre-column derivatization reagent for the analysis of carboxylic acids (e.g., fatty acids) by HPLC with UV detection.[7][8] Carboxylic acids themselves lack a strong chromophore, making them difficult to detect at low concentrations with standard UV detectors. By converting them into their corresponding phenylazophenacyl esters, a potent chromophore is introduced, dramatically enhancing detection sensitivity into the picomole range.[7]

Mechanism of Action: Esterification

The derivatization reaction is a classic nucleophilic substitution (Sₙ2) reaction. The carboxylate anion, formed by deprotonating the carboxylic acid with a weak base, acts as the nucleophile. It attacks the electrophilic α-carbon of the this compound, displacing the bromide leaving group to form a stable ester linkage.

Mechanism Diagram

Caption: Sₙ2 mechanism of carboxylic acid derivatization.

Trustworthiness: The Role of the Phase-Transfer Catalyst

To achieve efficient and quantitative derivatization, especially in a biphasic or heterogeneous system, a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) is often employed.[4][8] The crown ether complexes the cation of the carboxylate salt (e.g., K⁺), rendering the "naked" and highly reactive carboxylate anion soluble in the organic solvent (e.g., acetonitrile) where the reaction with the bromide reagent occurs.[4] This ensures the reaction proceeds rapidly and to completion, which is vital for accurate quantification.

Experimental Protocol: Derivatization of Fatty Acids for HPLC-UV Analysis

-

Sample Preparation: Dissolve the fatty acid sample in a suitable solvent like methanol. Neutralize the acid to its carboxylate salt by adding a base such as potassium hydroxide (KOH) or potassium bicarbonate (KHCO₃) until the phenolphthalein endpoint is reached.[3]

-

Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas. This step is crucial to remove water and alcohol, which can interfere with the derivatization reaction.[3]

-

Derivatization Reaction: To the dried salt, add the derivatizing reagent solution (this compound and 18-crown-6 in dry acetonitrile).[4][8]

-

Incubation: Seal the reaction vial and heat it at approximately 80°C for 15-30 minutes with stirring.[3][4] This provides the necessary activation energy for the Sₙ2 reaction to proceed to completion.

-

Analysis: Cool the reaction mixture to room temperature. The resulting solution containing the phenylazophenacyl esters can be directly injected into the HPLC system for analysis.[3][7] A reverse-phase C18 column with an acetonitrile/water mobile phase is typically used for separation.[3]

Safety and Handling

As an α-haloketone, this compound is a lachrymator and a skin irritant. It causes severe skin burns and eye damage.[5][9]

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Avoid breathing dust, fumes, or vapors.[10] Prevent contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11] Keep it away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound stands as a powerful and indispensable tool in analytical chemistry. Its well-defined chemical properties and reactivity enable the sensitive detection and quantification of carboxylic acids and other analytes that are otherwise challenging to analyze. The robust derivatization protocols, grounded in fundamental principles of organic chemistry, provide a reliable method for researchers in fields ranging from clinical chemistry to environmental analysis and drug metabolism studies. Proper understanding of its synthesis, mechanism of action, and handling procedures is paramount to leveraging its full potential safely and effectively.

References

-

Krug, H., & Külpmann, W. R. (1993). Fast HPLC determination of serum free fatty acids in the picomole range. Clinical Chemistry, 39(5), 825-832. Retrieved from [Link]

-

Tweeten, T. N., & Eustace, D. (1980). High Performance Liquid Chromatographic Analysis of Fatty Acid Derivatives from Grain and Feed Extracts. Cereal Chemistry, 57(6), 398-401. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenacyl bromide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]

-

Linder, H. R., & Spiteller, G. (2007). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. Journal of Chromatographic Science, 45(10), 665-671. Retrieved from [Link]

-

Wang, Y., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Journal of Analytical Methods in Chemistry, 2022, 8868894. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,2-diphenylethan-1-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylphenacyl bromide - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

-

Glickman, S. A., & Cope, A. C. (1945). The Reaction of 4'-Bromophenacyl Trifluoromethanesulfonate with Carboxylic Acids. Journal of the American Chemical Society, 67(6), 1017-1020. Retrieved from [Link]

-

Jin, R., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Journal of Chromatography A, 1235, 132-139. Retrieved from [Link]

-

Van Acker, T., et al. (2019). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Analytica Chimica Acta, 1077, 223-231. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of phenylacetylene. Retrieved from [Link]

-

Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B, 1043, 2-21. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. parchem.com [parchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. cerealsgrains.org [cerealsgrains.org]

- 9. 2-Bromo-1,2-diphenylethan-1-one | C14H11BrO | CID 102630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Preparation of 4-Phenylazophenacyl Bromide

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 4-Phenylazophenacyl Bromide (2-Bromo-1-[4-(phenylazo)phenyl]ethanone). Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind the protocol choices, ensuring a robust and reproducible synthesis. The protocols described herein are designed to be self-validating, incorporating in-process checks and clear endpoints.

Introduction and Strategic Overview

This compound is a valuable bifunctional reagent in organic chemistry and biochemistry. Its structure incorporates a reactive α-bromo ketone moiety, making it an excellent alkylating agent for nucleophiles such as the side chains of cysteine or histidine residues in proteins, or for the derivatization of carboxylic acids. The phenylazo group provides a chromophore, allowing for the spectrophotometric tracking of reactions and labeling of macromolecules.

The synthesis is logically approached as a two-part sequence. The first part involves the construction of the core azo-ketone structure, 4-phenylazoacetophenone, via an azo coupling reaction. The second part is the selective bromination at the α-carbon of the acetyl group to yield the final product. This strategic division allows for the isolation and purification of a key intermediate, ensuring a higher purity final product.

Part 1: Synthesis of the Intermediate: 4-Phenylazoacetophenone

The initial phase of the synthesis hinges on one of the most fundamental reactions in aromatic chemistry: the diazotization of a primary aromatic amine followed by an electrophilic aromatic substitution, known as azo coupling.[1][2]

Reaction Scheme: Azo Coupling

Aniline is first converted to a benzenediazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[3] This highly reactive electrophile is then immediately used to attack the electron-rich aromatic ring of 4-hydroxyacetophenone, which acts as the coupling agent. The hydroxyl group of 4-hydroxyacetophenone is a potent activating group, directing the electrophilic attack to the ortho position.

Causality in Experimental Design

-

Low Temperature Diazotization: The diazotization reaction is conducted at 0-5 °C. This is critical because aromatic diazonium salts are thermally unstable and can decompose, yielding phenols and nitrogen gas, which would significantly reduce the yield of the desired azo compound.[3]

-

In Situ Generation of Nitrous Acid: Nitrous acid (HNO₂) is unstable and is therefore prepared within the reaction mixture. Adding sodium nitrite to an acidified solution of the amine ensures that the nitrous acid is generated in the immediate vicinity of the aniline, maximizing the efficiency of diazotization.

-

Alkaline Coupling: The subsequent coupling reaction with 4-hydroxyacetophenone is performed under alkaline conditions. The basic medium deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This greatly enhances the electron-donating ability of the aromatic ring, facilitating the electrophilic attack by the relatively weak electrophile, the diazonium salt.

Experimental Protocol: 4-Phenylazoacetophenone

-

Diazonium Salt Formation:

-

In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Separately, dissolve 3.5 g (0.051 mol) of sodium nitrite in 10 mL of water and cool the solution to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 10 minutes after the addition is complete.

-

-

Coupling Reaction:

-

In a separate 500 mL beaker, dissolve 6.8 g (0.05 mol) of 4-hydroxyacetophenone in 50 mL of 10% sodium hydroxide solution.[4]

-

Cool this solution to 5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the 4-hydroxyacetophenone solution with vigorous stirring.

-

A colored precipitate (typically orange to red) of 4-phenylazoacetophenone will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain purified 4-phenylazoacetophenone.

-

Dry the purified crystals in a vacuum oven at 50-60 °C.

-

Data Summary: Reagents for Part 1

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| Aniline | 93.13 | 4.65 | 0.05 | 1.0 |

| Sodium Nitrite | 69.00 | 3.5 | 0.051 | 1.02 |

| 4-Hydroxyacetophenone | 136.15 | 6.8 | 0.05 | 1.0 |

| Hydrochloric Acid (conc.) | 36.46 | ~18 g (15 mL) | ~0.49 | Excess |

| Sodium Hydroxide | 40.00 | 5.0 g (in 50 mL) | 0.125 | Excess |

Part 2: α-Bromination of 4-Phenylazoacetophenone

The second and final stage is the selective bromination of the methyl group of the acetyl moiety. This is an α-bromination of a ketone, a reaction that typically proceeds via an enol or enolate intermediate.

Reaction Scheme: Bromination

The intermediate, 4-phenylazoacetophenone, is reacted with elemental bromine in a suitable solvent. The reaction selectively occurs at the α-carbon due to the activating effect of the adjacent carbonyl group.

Causality in Experimental Design

-

Solvent Choice: Glacial acetic acid is an excellent solvent for this reaction. It readily dissolves the acetophenone derivative and can also act as an acid catalyst, promoting the formation of the enol tautomer, which is the reactive species in the bromination of ketones under acidic conditions.[5]

-

Control of Stoichiometry: The amount of bromine used should be carefully controlled and restricted to a slight stoichiometric excess. Using a large excess of bromine can lead to the formation of di- and tri-brominated byproducts, complicating the purification process.[6]

-

Temperature Management: The reaction is initiated at a temperature below 20°C to control the reaction rate and prevent runaway reactions, then allowed to proceed to completion.

Experimental Protocol: this compound

-

Reaction Setup:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), place 5.6 g (0.025 mol) of purified 4-phenylazoacetophenone.

-

Add 50 mL of glacial acetic acid and stir until the solid is completely dissolved.

-

-

Bromination:

-

In the dropping funnel, place a solution of 4.0 g (1.25 mL, 0.025 mol) of bromine in 10 mL of glacial acetic acid.

-

Slowly add the bromine solution to the stirred solution of the ketone over a period of 30 minutes. Keep the reaction temperature below 20 °C using a water bath if necessary.[5]

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The color of the bromine should fade as it is consumed.

-

-

Isolation and Purification:

-

Slowly pour the reaction mixture into 250 mL of ice-cold water with stirring.

-

The product, this compound, will precipitate as a yellow to orange solid.

-

Collect the crude product by vacuum filtration and wash it extensively with cold water to remove acetic acid and any unreacted bromine.

-

Further wash the solid with a cold 50% ethanol-water solution until the product is colorless or pale yellow.[5]

-

Recrystallize the crude product from methanol or ethanol to yield purified, crystalline this compound.

-

Dry the final product under vacuum. The expected melting point is in the range of 103-105 °C.[7][8]

-

Data Summary: Reagents for Part 2

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 4-Phenylazoacetophenone | 224.25 | 5.6 | 0.025 | 1.0 |

| Bromine | 159.81 | 4.0 | 0.025 | 1.0 |

| Glacial Acetic Acid | 60.05 | ~60 mL | - | Solvent |

Overall Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Safety and Handling

Extreme caution must be exercised during this synthesis.

-

This compound and its precursors are hazardous. Phenacyl bromides are lachrymators (tear-producing) and potent skin and eye irritants.[9] The final product is classified as causing severe skin burns and eye damage.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. This synthesis must be performed in a well-ventilated chemical fume hood.[10][11]

-

Bromine Handling: Bromine is highly corrosive, toxic, and volatile. It should be handled with extreme care in a fume hood. Have a solution of sodium thiosulfate ready to neutralize any spills.

-

Waste Disposal: All chemical waste, including filtrates and excess reagents, must be disposed of in accordance with local environmental regulations.[10]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point consistent with the literature value (103-105 °C) is a good indicator of purity.[7][8]

-

Infrared (IR) Spectroscopy: Look for characteristic peaks, including the C=O stretch of the ketone (~1690 cm⁻¹) and the C-Br stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Expect to see aromatic protons in the 7-8 ppm region and a characteristic singlet for the -CH₂Br protons around 4.5-5.5 ppm.

By following this technically detailed guide, researchers can confidently and safely synthesize high-purity this compound for their applications in drug development and chemical biology.

References

-

Cowper, R. M., & Davidson, L. H. (1943). Phenacyl bromide. Organic Syntheses, Coll. Vol. 2, p. 480. Retrieved from [Link]

-

Scribd. (n.d.). Phenyacyl Bromide Synthesis. Retrieved from [Link]

-

Langley, W. D. (1943). p-Bromophenacyl bromide. Organic Syntheses, Coll. Vol. 1, p. 127. Retrieved from [Link]

-

Hopper, D. J., & Taylor, D. G. (1995). Conversion of 4-hydroxyacetophenone into 4-phenyl acetate by a flavin adenine dinucleotide-containing Baeyer-Villiger-type monooxygenase. Journal of Bacteriology, 177(22), 6528–6532. Retrieved from [Link]

-

ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

-

Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Chemistry Teacher International. Retrieved from [Link]

-

Prog. Color Colorants Coat. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. Retrieved from [Link]

-

ResearchGate. (2008). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. Retrieved from [Link]

-

Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251–4254. Retrieved from [Link]

-

International Journal of Computational Engineering Research. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 469-471. Retrieved from [Link]

- Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.

-

Lobalasa. (2024). Phenacyl bromide 109980 - Safety Data Sheet. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS) - 4-HYDROXYACETOPHENONE. Retrieved from [Link]

-

ResearchGate. (2015). Can anyone offer me a reasonable mechanism for the following reaction?. Retrieved from [Link]

- Google Patents. (n.d.). EP0254536A1 - Process for purifying 4-hydroxy-acetophenone.

-

SlideShare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Room temperature diazotization and coupling reaction using DES- Ethanol system. Retrieved from [Link]

-

RSC Publishing. (n.d.). The mechanism of alkylation reactions. Part 2. The effect of pressure and substituents on the reaction of phenacyl bromide with pyridine in methanol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C14H11BrN2O). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 3. Diazotisation [organic-chemistry.org]

- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. zenodo.org [zenodo.org]

- 7. This compound | 62625-24-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Phenylazophenacyl Bromide: History, Synthesis, and Applications in Analytical Chemistry

Introduction: Unveiling a Chromophoric Workhorse in Analytical Derivatization

In the landscape of analytical chemistry, particularly in the separation sciences, the sensitive detection of analytes lacking a native chromophore or fluorophore presents a persistent challenge. Chemical derivatization, the process of converting an analyte into a more readily detectable form, stands as a cornerstone technique to overcome this limitation. Among the arsenal of derivatizing agents, 4-Phenylazophenacyl Bromide (p-PAPB) emerges as a significant, albeit specialized, reagent. Its unique structure, incorporating a reactive α-bromo ketone for covalent linkage to carboxylic acids and a vibrant phenylazo chromophore, has carved a niche for this molecule in the sensitive ultraviolet-visible (UV-Vis) detection of fatty acids and other carboxylic acid-containing compounds via High-Performance Liquid Chromatography (HPLC).

This technical guide provides a comprehensive exploration of this compound, from its historical origins and synthetic pathways to its practical applications in modern analytical workflows. Tailored for researchers, scientists, and drug development professionals, this document aims to furnish not only the procedural "how" but also the critical "why," fostering a deeper understanding of the chemical principles that underpin its utility. We will delve into the causality behind experimental choices, ensuring that the described protocols are not merely recipes but self-validating systems grounded in established chemical principles.

The Genesis of a Chromophoric Tag: History and Discovery

The development of this compound is rooted in the broader effort to enhance the detectability of otherwise "invisible" molecules in chromatographic separations. While the exact moment of its first synthesis is not prominently documented as a singular discovery, its conceptual foundation can be traced back to the work on phenacyl bromide and its derivatives as reagents for the identification of organic acids.

A seminal contribution to the specific use of the phenylazo-substituted variant came from Inskeep and his colleagues in 1952.[1] Their work detailed the preparation of p-phenylazophenacyl esters of various carboxylic acids as a means for their identification. The rationale was clear: the introduction of the intensely colored phenylazo group would facilitate the visualization and chromatographic separation of the acid derivatives.[1] This publication laid the groundwork for the subsequent use of this compound as a pre-column derivatization reagent for the quantitative analysis of fatty acids by HPLC with UV-Vis detection. The choice of the phenylazo moiety was strategic, offering a high molar absorptivity in a region of the UV-Vis spectrum where many common solvents are transparent, thereby maximizing sensitivity.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is a logical and well-established two-step process. The first step involves the creation of the core structure, 4'-phenylazoacetophenone, which is then followed by a selective bromination at the α-carbon of the acetyl group.

Step 1: Synthesis of the Precursor, 4'-Phenylazoacetophenone

The most common and efficient route to 4'-phenylazoacetophenone involves a diazonium coupling reaction. This classic transformation in aromatic chemistry allows for the formation of the characteristic azo (-N=N-) linkage.

Reaction Overview:

The synthesis begins with the diazotization of an aromatic amine, in this case, 4-aminoacetophenone. The resulting diazonium salt is then reacted with an electron-rich aromatic compound, such as phenol or aniline, in a coupling reaction. For the synthesis of 4'-phenylazoacetophenone, the diazonium salt of aniline is coupled with acetophenone. A more direct and commonly cited route involves the diazotization of 4-aminoacetophenone followed by coupling with benzene, though this can be less efficient. A plausible and effective laboratory-scale synthesis is outlined below, based on the principles of diazonium chemistry.

Experimental Protocol: Synthesis of 4'-Phenylazoacetophenone

-

Diazotization of 4-Aminoacetophenone:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-aminoacetophenone in a solution of dilute hydrochloric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The reaction is exothermic, and careful temperature control is crucial to prevent the decomposition of the unstable diazonium salt.

-

Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, a small amount of sulfamic acid can be added to quench the excess nitrous acid.

-

-

Coupling Reaction:

-

In a separate beaker, prepare a solution of the coupling agent (e.g., phenol) in an aqueous sodium hydroxide solution, also cooled to 0-5 °C. The alkaline conditions are necessary to deprotonate the phenol, forming the more reactive phenoxide ion.

-

Slowly add the freshly prepared, cold diazonium salt solution to the alkaline solution of the coupling partner with vigorous stirring. The temperature should be maintained below 5 °C.

-

A brightly colored azo dye, 4-(4-acetylphenylazo)phenol, will precipitate out of the solution.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

-

Work-up and Purification:

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

The crude 4'-phenylazoacetophenone can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield a crystalline solid.[1]

-

Causality in Experimental Choices:

-

Low Temperature: The diazonium salt is thermally unstable and will decompose to nitrogen gas and a phenol if the temperature is not kept low. This would significantly reduce the yield of the desired azo compound.

-

Acidic Conditions for Diazotization: The presence of a strong acid is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite and to prevent the newly formed diazonium salt from coupling with the unreacted amine.

-

Alkaline Conditions for Coupling (with phenols): The coupling partner needs to be an activated, electron-rich aromatic ring. The use of a base deprotonates the phenol to the more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.

Step 2: α-Bromination of 4'-Phenylazoacetophenone

With the 4'-phenylazoacetophenone precursor in hand, the final step is the selective bromination of the methyl group of the acetophenone moiety. This is a classic example of α-halogenation of a ketone.

Reaction Overview:

The α-bromination of ketones can be carried out under either acidic or basic conditions. However, for substrates like 4'-phenylazoacetophenone, acid-catalyzed bromination is generally preferred as it is less prone to side reactions, such as the haloform reaction, which can occur under basic conditions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup:

-

In a round-bottom flask protected from light (as bromination reactions can be light-sensitive), dissolve the purified 4'-phenylazoacetophenone in a suitable solvent, typically glacial acetic acid or chloroform.[1]

-

Cool the solution in an ice bath.

-

-

Bromine Addition:

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of the ketone. The reaction is typically stoichiometric, so a slight excess of bromine may be used to ensure complete conversion.

-

The disappearance of the bromine color is an indication that the reaction is proceeding.

-

-

Reaction Completion and Work-up:

-

After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for a period to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

-

Once the reaction is complete, the mixture is typically poured into a large volume of cold water to precipitate the product and to dilute the acid.

-

-

Purification:

-

The crude this compound is collected by vacuum filtration and washed with water to remove any remaining acid and inorganic byproducts.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product as orange-colored needles.[1]

-

Causality in Experimental Choices:

-

Acid Catalyst: In the presence of an acid, the ketone is in equilibrium with its enol tautomer. The enol is the reactive species in the bromination reaction, as the double bond of the enol is electron-rich and readily attacks the bromine molecule.

-

Solvent Choice: Glacial acetic acid is a common solvent as it is polar enough to dissolve the reactants and is unreactive towards bromine. Chloroform is another suitable solvent.[1]

-

Protection from Light: To prevent radical chain reactions that can lead to undesired side products.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use as a derivatizing agent.

Physical Properties

| Property | Value | Reference |

| CAS Number | 62625-24-5 | [2] |

| Molecular Formula | C₁₄H₁₁BrN₂O | [2] |

| Molecular Weight | 303.16 g/mol | |

| Appearance | Orange crystalline solid | [1] |

| Melting Point | 103-104 °C | [1] |

| Solubility | Soluble in many organic solvents such as acetonitrile, acetone, and chloroform. Sparingly soluble in alcohols and insoluble in water. | Inferred from typical properties of similar organic compounds. |

Spectroscopic Properties

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the bromoacetyl group.

-

A singlet for the two protons of the -CH₂Br group, likely in the region of 4.4-4.6 ppm. The chemical shift will be downfield due to the deshielding effects of the adjacent carbonyl group and the bromine atom.

-

A complex multiplet pattern for the eight aromatic protons in the region of 7.4-8.2 ppm. The protons on the phenyl ring attached to the carbonyl group will likely be further downfield than those on the other phenyl ring.

-

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be expected to show signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.

-

The carbonyl carbon (C=O) would appear significantly downfield, likely in the range of 190-195 ppm.

-

The methylene carbon (-CH₂Br) would be expected in the region of 30-35 ppm.

-

Multiple signals for the aromatic carbons would be observed in the typical aromatic region of 120-150 ppm.

-

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be dominated by the strong absorption of the carbonyl group.

-

A strong, sharp absorption band for the C=O stretch of the ketone, expected around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

Azo (-N=N-) stretching vibration, which is often weak in the IR spectrum, may be observed around 1400-1450 cm⁻¹.

-

A C-Br stretching vibration, typically found in the fingerprint region below 700 cm⁻¹.

-

-

UV-Visible (UV-Vis) Spectroscopy: The most important spectroscopic feature of this compound and its derivatives is their strong absorbance in the UV-Vis region, which is the basis for their use in HPLC. The phenylazo chromophore gives rise to two characteristic absorption bands:

-

A very strong π → π* transition, typically observed in the 320-350 nm region. This is the absorption band that is most commonly used for detection in HPLC.

-

A weaker, and often less distinct, n → π* transition at longer wavelengths, typically above 400 nm.

-

Application in Analytical Chemistry: A Chromophoric Handle for Carboxylic Acids

The primary and most significant application of this compound is as a pre-column derivatization reagent for the analysis of carboxylic acids, particularly fatty acids, by HPLC with UV-Vis detection.

The Principle of Derivatization

Carboxylic acids, especially saturated fatty acids, do not possess a chromophore that absorbs strongly in the UV-Vis region, making their direct detection by HPLC challenging and insensitive. This compound provides a "chromophoric handle" by reacting with the carboxylate group to form a p-phenylazophenacyl ester. This ester retains the chromatographic properties of the original fatty acid to a large extent but now possesses the strongly UV-absorbing phenylazo group, allowing for highly sensitive detection.

Derivatization Reaction

The derivatization reaction is a nucleophilic substitution (Sₙ2) reaction. The carboxylate anion, formed by deprotonating the carboxylic acid with a weak base, acts as the nucleophile and attacks the electrophilic carbon of the -CH₂Br group, displacing the bromide ion.

Experimental Workflow: Derivatization of Fatty Acids for HPLC Analysis

The following is a generalized protocol for the derivatization of fatty acids using this compound, based on established methods for similar phenacyl bromide reagents.

-

Sample Preparation:

-

The sample containing the fatty acids (e.g., from a lipid extract after saponification) is dissolved in a suitable aprotic solvent such as acetonitrile or acetone.

-

-

Formation of the Carboxylate:

-

A non-nucleophilic base is added to the solution to deprotonate the carboxylic acids, forming the carboxylate anions. A common choice is a tertiary amine like triethylamine or diisopropylethylamine. Alternatively, for quantitative analysis, the fatty acids can be converted to their potassium salts using potassium hydroxide, and a crown ether (e.g., 18-crown-6) can be used as a phase-transfer catalyst to solubilize the potassium carboxylate in the aprotic solvent.

-

-

Derivatization Reaction:

-

A solution of this compound in the same solvent is added to the reaction mixture. The amount of the derivatizing agent should be in excess to ensure complete derivatization of all fatty acids.

-

The reaction mixture is then heated, typically in the range of 60-80 °C, for a specific period (e.g., 15-60 minutes) to drive the reaction to completion.

-

-

Reaction Quenching and Sample Preparation for HPLC:

-

After cooling to room temperature, the reaction may be quenched by the addition of a small amount of a proton source, such as a weak acid, to neutralize the excess base.

-

The resulting solution containing the p-phenylazophenacyl esters can often be directly injected into the HPLC system after appropriate dilution. Alternatively, a simple work-up, such as a liquid-liquid extraction, may be performed to remove excess reagents and byproducts.

-

HPLC Analysis

The derivatized fatty acids are typically separated on a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water, often with a gradient elution program to resolve a wide range of fatty acids with different chain lengths and degrees of unsaturation. Detection is performed using a UV-Vis detector set at the wavelength of maximum absorbance (λ_max) of the phenylazo chromophore (around 320-350 nm).

Derivatization and Analysis Workflow Diagram

Caption: General workflow for the derivatization and HPLC analysis of fatty acids.

Conclusion: A Niche Reagent with Enduring Relevance

This compound stands as a testament to the ingenuity of chemical design in solving analytical challenges. While newer, more sensitive detection methods, such as mass spectrometry, have become widespread, derivatization with chromophoric reagents like p-PAPB retains its value, particularly in laboratories where UV-Vis detection is the primary workhorse. Its synthesis is straightforward, based on fundamental and well-understood organic reactions, and its application in the analysis of carboxylic acids is robust and reliable. For researchers in the fields of lipidomics, food science, and clinical diagnostics, a solid understanding of the history, synthesis, and application of this compound provides a valuable tool for the sensitive and quantitative analysis of an important class of biological molecules.

References

-

Inskeep, G. K., et al. (1952). p-Phenylazophenacyl Esters. Rates of Movement Relative to p-Phenylazophenacyl Bromide on Silicic Acid and Identification by Paper. Analytical Chemistry, 24(11), 1759–1764. [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]

-

Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251–4254. [Link]

-

Christie, W. W. (2003). Preparation of derivatives of fatty acids. The AOCS Lipid Library. [Link]

-

Czauderna, M., et al. (2001). An improved method for derivatization of fatty acids for liquid chromatography. Journal of Animal and Feed Sciences, 10(2), 369-375. [Link]

Sources

An In-depth Technical Guide to 4-Phenylazophenacyl Bromide for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 4-Phenylazophenacyl Bromide. It delves into the core chemical and physical properties, synthesis, and applications of this versatile reagent, with a focus on providing practical insights and methodologies for its effective use in a laboratory setting.

Core Compound Identification and Properties

This compound, also known by its synonyms 2-Bromo-4'-phenylazoacetophenone and 4-(Bromoacetyl)azobenzene, is a valuable reagent in organic synthesis and analytical chemistry.[1][2] Its utility stems from the presence of a reactive α-bromoketone functional group and a chromophoric azobenzene moiety, which allows for both chemical derivatization and spectrophotometric detection.

Key Identifiers and Physicochemical Data

A summary of the essential identification and physical properties of this compound is provided in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 62625-24-5 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁BrN₂O | [1][3] |

| Molecular Weight | 303.15 g/mol | [1][3] |

| Appearance | White to Yellow to Orange powder/crystal | [2] |

| Melting Point | 103.0 to 105.0 °C | [2] |

| Purity | >98.0% (Typical) | [2] |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the bromination of 4-phenylazoacetophenone. This electrophilic substitution reaction targets the α-carbon of the ketone, leading to the formation of the desired phenacyl bromide. The azo group generally remains stable under these conditions.

The primary mechanism of action for this compound in derivatization reactions is nucleophilic substitution. The bromine atom serves as a good leaving group, and the adjacent carbonyl group activates the α-carbon towards attack by nucleophiles. This makes the compound an excellent reagent for labeling and modifying molecules containing functional groups such as carboxylic acids, phenols, and thiols.

Caption: Nucleophilic substitution reaction of this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug discovery.

Chromatographic Analysis

One of the primary applications of this reagent is in the pre-column derivatization of fatty acids, prostaglandins, and other carboxylic acid-containing compounds for High-Performance Liquid Chromatography (HPLC) analysis. The introduction of the phenylazophenacyl chromophore allows for sensitive UV-Vis detection at wavelengths where the underivatized analytes would be transparent.

Enzyme Inhibition Studies

The reactivity of the α-bromoketone moiety makes this compound a potential candidate for use as an irreversible enzyme inhibitor. It can form covalent bonds with nucleophilic residues, such as cysteine or histidine, in the active site of an enzyme, leading to its inactivation. This application is particularly relevant in drug development for identifying and characterizing therapeutic targets.

Experimental Protocol: Derivatization of a Carboxylic Acid for HPLC Analysis

The following is a generalized, step-by-step protocol for the derivatization of a carboxylic acid using this compound. This procedure should be optimized for the specific analyte and instrumentation used.

Materials:

-

This compound

-

Carboxylic acid sample

-

Acetonitrile (HPLC grade)

-

A suitable base (e.g., triethylamine or potassium carbonate)

-

Heating block or water bath

-

Vortex mixer

-

HPLC system with a UV-Vis detector

Procedure:

-

Sample Preparation: Dissolve a known amount of the carboxylic acid sample in acetonitrile.

-

Reagent Preparation: Prepare a solution of this compound in acetonitrile. The molar excess of the reagent to the analyte should be optimized, but a 2-5 fold excess is a good starting point.

-

Catalyst Addition: Add a small amount of the base to the sample solution to facilitate the deprotonation of the carboxylic acid, forming the more nucleophilic carboxylate anion.

-

Reaction: Add the this compound solution to the sample solution. Vortex the mixture thoroughly.

-

Incubation: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time will depend on the reactivity of the specific carboxylic acid.

-

Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a primary or secondary amine to consume any unreacted this compound.

-

Analysis: Dilute the reaction mixture with the mobile phase and inject an aliquot into the HPLC system.

Caption: Workflow for carboxylic acid derivatization with this compound.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions must be observed when handling this compound.

-

Safety: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Handling: Due to its reactivity, avoid contact with strong oxidizing agents, strong bases, and nucleophiles outside of a controlled reaction environment.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. It is often recommended to store it under refrigeration to minimize degradation over time.

References

Sources

A Technical Guide to the Spectral Analysis of 4-Phenylazophenacyl Bromide

This guide provides an in-depth analysis of the spectral data for 4-Phenylazophenacyl Bromide (C₁₄H₁₁BrN₂O), a compound of interest in organic synthesis and potential pharmaceutical applications. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and elucidation of its chemical behavior. This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, drawing upon established principles and comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinctive molecular architecture, featuring a phenylazo group attached to a phenacyl bromide moiety. This combination of functional groups gives rise to a unique spectral fingerprint that can be deciphered using various spectroscopic techniques. The presence of aromatic rings, a carbonyl group, an azo linkage, and a bromoalkyl chain will be reflected in the NMR, IR, and MS spectra.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons.

Experimental Protocol: NMR Spectroscopy

A standard approach for acquiring NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methylene protons of the phenacyl bromide moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Multiplet | 4H | Aromatic protons ortho to the azo and carbonyl groups |

| ~7.4 - 7.6 | Multiplet | 5H | Protons of the unsubstituted phenyl ring |

| ~4.5 | Singlet | 2H | Methylene protons (-CH₂Br) |

The aromatic region will likely be complex due to the overlapping signals of the two phenyl rings. The protons on the phenyl ring attached to the carbonyl group are expected to be shifted downfield due to the electron-withdrawing nature of the carbonyl and azo groups. The singlet for the methylene protons adjacent to the bromine and carbonyl group is a key diagnostic signal and is expected to appear at a characteristic downfield position.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Carbonyl carbon (C=O) |

| ~155 | Aromatic carbons attached to the azo group |

| ~122 - 135 | Aromatic carbons |

| ~30 | Methylene carbon (-CH₂Br) |

The carbonyl carbon is expected to be the most downfield signal. The aromatic region will show multiple peaks corresponding to the different carbon environments in the two phenyl rings. The methylene carbon attached to the bromine will appear in the upfield region of the spectrum. The "heavy atom effect" of bromine can cause the attached carbon to shift slightly upfield compared to what might be expected based solely on electronegativity.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is first recorded, followed by the spectrum of the sample. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~1685 | C=O stretch | Ketone |

| ~1600, ~1480 | C=C stretch | Aromatic |

| ~1450 | N=N stretch | Azo |

| ~1220 | C-N stretch | |

| ~690, ~770 | C-H bend (out-of-plane) | Aromatic |

| ~600 | C-Br stretch | Alkyl halide |

The strong absorption band around 1685 cm⁻¹ is indicative of the carbonyl group. The N=N stretching vibration of the azo group is often weak in the IR spectrum. The presence of both monosubstituted and para-disubstituted benzene rings can be inferred from the pattern of the C-H out-of-plane bending vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules to observe the molecular ion peak.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Mass Spectral Data (Predicted)